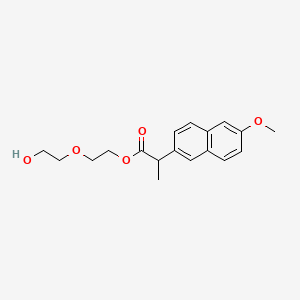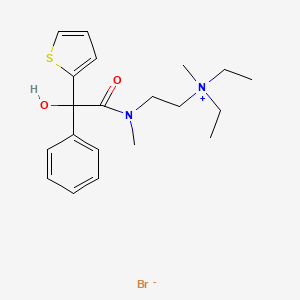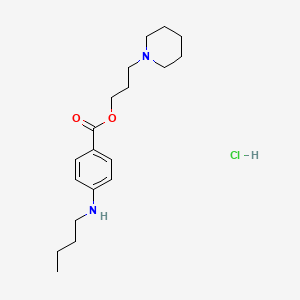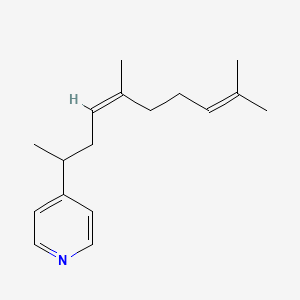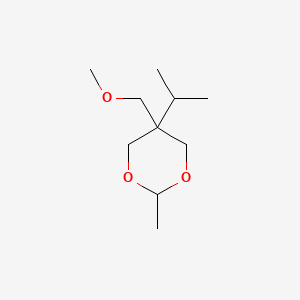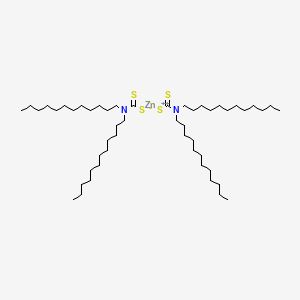
N,N',N'',N'''-(1,5-Pentanediylidene)tetrakismethacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide: is a synthetic organic compound with the molecular formula C21H32N4O4. It is known for its unique structure, which includes multiple methacrylamide groups attached to a pentanediylidene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide typically involves the reaction of 1,5-pentanediamine with methacryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Methacryloyl Chloride: Methacryloyl chloride is prepared by reacting methacrylic acid with thionyl chloride.
Reaction with 1,5-Pentanediamine: The prepared methacryloyl chloride is then reacted with 1,5-pentanediamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide undergoes various chemical reactions, including:
Polymerization: The methacrylamide groups can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methacrylamide groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products Formed:
Hydrolysis: Carboxylic acids and amines.
Substitution: Derivatives with modified functional groups
Applications De Recherche Scientifique
Chemistry: N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide is used in the synthesis of advanced polymers with tailored properties. These polymers are explored for their mechanical strength, thermal stability, and chemical resistance.
Biology: In biological research, this compound is investigated for its potential as a cross-linking agent in the preparation of hydrogels and other biomaterials. These materials are used in tissue engineering and drug delivery systems.
Medicine: The compound’s ability to form biocompatible polymers makes it a candidate for medical applications such as wound dressings, implants, and controlled drug release systems.
Industry: In industrial applications, N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide is used in the production of high-performance coatings, adhesives, and sealants .
Mécanisme D'action
The mechanism of action of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide primarily involves its ability to undergo polymerization and cross-linking reactions. The methacrylamide groups react with initiators to form free radicals, which then propagate to form long polymer chains. These chains can further cross-link to form three-dimensional networks, providing enhanced mechanical and chemical properties. The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of free radicals .
Comparaison Avec Des Composés Similaires
N,N’-Methylenebisacrylamide: Similar in structure but with a methylene bridge instead of a pentanediylidene backbone.
N,N’-Ethylenebisacrylamide: Contains an ethylene bridge, leading to different polymerization properties.
N,N’-Hexamethylenebisacrylamide: Features a hexamethylene bridge, providing different mechanical properties in the resulting polymers.
Uniqueness: N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide is unique due to its pentanediylidene backbone, which offers a balance between flexibility and rigidity in the resulting polymers. This balance makes it suitable for applications requiring both mechanical strength and flexibility .
Propriétés
Numéro CAS |
101810-92-8 |
|---|---|
Formule moléculaire |
C21H32N4O4 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2-methyl-N-[1,5,5-tris(2-methylprop-2-enoylamino)pentyl]prop-2-enamide |
InChI |
InChI=1S/C21H32N4O4/c1-12(2)18(26)22-16(23-19(27)13(3)4)10-9-11-17(24-20(28)14(5)6)25-21(29)15(7)8/h16-17H,1,3,5,7,9-11H2,2,4,6,8H3,(H,22,26)(H,23,27)(H,24,28)(H,25,29) |
Clé InChI |
HZCZYBXRDUQHHO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NC(CCCC(NC(=O)C(=C)C)NC(=O)C(=C)C)NC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


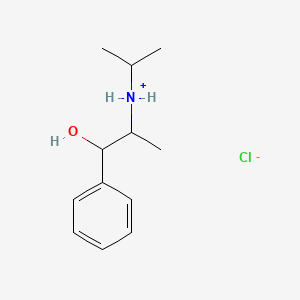
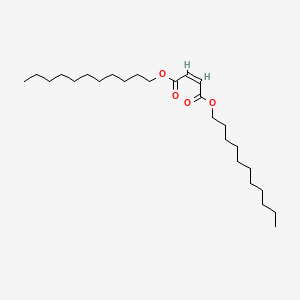
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
